molecular formula C7H5Cl3O2S B580349 4,5-Dichloro-2-methylbenzenesulfonyl chloride CAS No. 1215295-88-7

4,5-Dichloro-2-methylbenzenesulfonyl chloride

Cat. No. B580349
M. Wt: 259.525
InChI Key: TYZBDEJHZYVWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.525 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-methylbenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached .


Physical And Chemical Properties Analysis

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • 4,5-Dichloro-2-methylbenzenesulfonyl chloride is used in synthesizing various substituted benzenesulfonyl chlorides, which are of interest as potential herbicides. These chlorides have been condensed with nucleophilic reagents like ammonia and sodium azide, yielding derivatives with potential applications in agricultural chemistry (Cremlyn & Cronje, 1979).

Synthetic Applications in Medicine and Chemistry

  • In medicinal chemistry, 4,5-Dichloro-2-methylbenzenesulfonyl chloride has been used in the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which exhibit potent antibacterial properties and moderate to weak enzyme inhibitory activities. This highlights its role in developing new antibacterial agents (Abbasi et al., 2015).

Hydrolysis and Catalysis Studies

  • The compound has also been studied in the context of its hydrolysis in water-rich H2O-Dioxane mixtures. This research provides insights into the solvation effects and structural influences on the hydrolysis process, which is significant for understanding its chemical behavior in different solvents (Ivanov et al., 2004).

Use in Polymer Chemistry

  • Another application is found in polymer chemistry, where 4,5-Dichloro-2-methylbenzenesulfonyl chloride is involved in initiating processes like atom transfer radical polymerization (ATRP). Its interaction with other chemicals in this context is important for synthesizing specific polymers (Gurr et al., 2005).

Synthesis of Dye Intermediates

  • The compound is also used in synthesizing dye intermediates, indicating its role in the dye and pigment industry. This involves reactions with other chemicals to produce compounds useful in creating various dyes (Bo, 2007).

Photoacid Generators

  • Research also includes its use in synthesizing photoacid generators based on oxime sulfonates, crucial for applications in polymer resists and material sciences (Plater et al., 2019).

Safety And Hazards

4,5-Dichloro-2-methylbenzenesulfonyl chloride can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

4,5-dichloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZBDEJHZYVWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-methylbenzenesulfonyl chloride

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